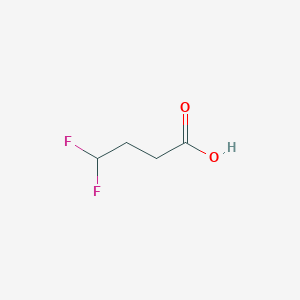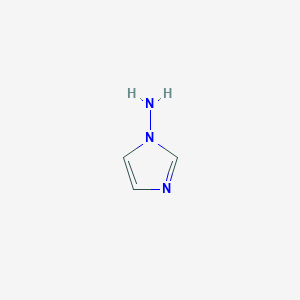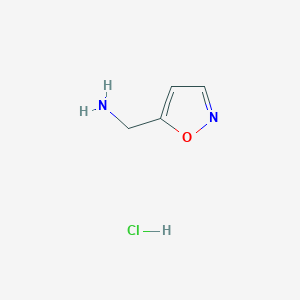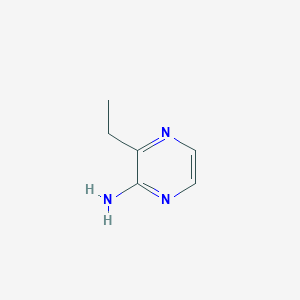
4,4-Difluorobutanoic acid
Vue d'ensemble
Description
4,4-Difluorobutanoic acid is a fluorinated organic compound that contains a carboxylic acid functional group . It has a molecular weight of 124.09 .
Molecular Structure Analysis
The InChI code for 4,4-Difluorobutanoic acid is1S/C4H6F2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8) . This indicates that the molecule consists of 4 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
4,4-Difluorobutanoic acid is a liquid at room temperature . It has a molecular weight of 124.09 .Applications De Recherche Scientifique
Synthesis and Derivatives
4,4-Difluorobutanoic acid has been explored in the synthesis of various compounds. For instance, it was utilized in the synthesis of a difluoro-derivative of the anti-cancer drug chlorambucil. This synthesis involved multiple stages, starting from 4-nitrophenylacetic acid and involving several complex chemical reactions (Buss, Coe, & Tatlow, 1986). Similarly, another study involved the synthesis of 4[3′-bis (2″-chloroethyl) aminophenyl] -4,4-difluorobutanoic acid, although the synthesis did not proceed beyond an intermediate stage due to hydrolytic instability (Buss, Coe, & Tatlow, 1997).
Environmental and Ecological Studies
Research has been conducted on perfluorinated chemicals (PFCs), including 4,4-difluorobutanoic acid, in various environmental contexts. Studies have focused on their occurrence in aquatic organisms and their impact on the environment. For example, a study evaluated the occurrence of five PFCs, including 4,4-difluorobutanoic acid, in aquatic organisms like insect larvae, oysters, and crabs (Fernández-Sanjuan et al., 2010). Another study discussed the historical and current uses of PFCs, their toxic effects, and their persistence in the environment (Lindstrom, Strynar, & Libelo, 2011).
Polymer and Material Science
4,4-Difluorobutanoic acid has applications in the field of polymer and material science. A study in 2016 explored the synthesis of novel fluorinated polymers containing short perfluorobutyl side chains, demonstrating their super wetting performance on various substrates (Jiang et al., 2016). This research highlights the potential of using 4,4-difluorobutanoic acid derivatives in developing environmentally friendly alternatives to long-chain perfluoroalkyl substances.
Chemical Research and Development
Chemical research has also focused on the development of new compounds using 4,4-difluorobutanoic acid. One study involved the synthesis of second-generation trifluoromethyl-substituted chiral dendrimers containing triply branched building blocks, starting from (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid (Greiveldinger & Seebach, 1998). This research demonstrates the versatility of difluorobutanoic acid in creating complex molecular structures.
Environmental Contamination and Risk Assessment
The potential environmental contamination by perfluoroalkyl acids (PFAAs), including short-chain PFAAs like 4,4-difluorobutanoic acid, has been a subject of study. Research has been conducted to understand the occurrence, transport, and impact of these compounds in various ecosystems. For instance, a study focused on the occurrence and transport of PFAAs in Tangxun Lake, China, highlighted the environmental implications of these substances (Zhou et al., 2013).
Safety and Hazards
4,4-Difluorobutanoic acid is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statements H227 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4,4-difluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATHHSJRHUEROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610889 | |
| Record name | 4,4-Difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944328-72-7 | |
| Record name | 4,4-Difluorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944328-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-difluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of β-difluoromethyl-β-alanine (3-amino-4,4-difluorobutanoic acid)?
A: β-Difluoromethyl-β-alanine acts as a potent irreversible inhibitor of GABA-T (GABA transaminase) [, ]. This enzyme is responsible for breaking down the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. By inhibiting GABA-T, β-difluoromethyl-β-alanine prevents GABA degradation, leading to increased GABA concentrations.
Q2: How does the structure of β-difluoromethyl-β-alanine contribute to its inhibitory activity?
A: Research suggests that the difluoromethyl group and the stereochemistry of β-difluoromethyl-β-alanine are crucial for its inhibitory activity [, ]. Studies using deuterium-labeled and differently substituted dihalogenated derivatives indicate that the rate of GABA-T inhibition depends on the nature and position of the leaving group, suggesting a specific interaction within the enzyme's active site.
Q3: What is the significance of using L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid in peptide synthesis?
A: L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid serves as a valuable tool in solid-phase peptide synthesis for creating nonhydrolyzable phosphoserine peptide analogs [, ]. This is particularly useful for studying phosphorylation-dependent protein interactions and signaling pathways, as the introduced analog mimics phosphoserine but resists enzymatic cleavage.
Q4: How does phosphorylation at Ser6 of the human p53 protein relate to 4,4-difluorobutanoic acid?
A: Researchers successfully developed highly specific antibodies targeting human p53 phosphorylated at Ser6 by using a phosphoserine mimetic, L-2-amino-4-phosphono-4,4-difluorobutanoic acid (F2Pab) []. This approach enabled the study of Ser6 phosphorylation in response to DNA damage, revealing a constitutive phosphorylation that significantly increases upon exposure to ionizing radiation or UV light.
Q5: Are there any known applications of 4,4-difluorobutanoic acid derivatives in cancer research?
A: A derivative of 4,4-difluorobutanoic acid, 4‐[3′‐Bis(2′′‐chloroethyl)aminophenyl]‐4,4‐difluorobutanoic acid, also known as 4,4-difluoro-meta-chlorambucil, has been synthesized [, ]. While specific applications are not detailed in the provided abstracts, its structural similarity to chlorambucil, a known alkylating antineoplastic agent, suggests potential applications in cancer research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)

![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)



